Physicochemical Profiling and Synthetic Utility of 3-Aminothiophene-2-carbonitrile Hydrochloride: A Technical Guide
Physicochemical Profiling and Synthetic Utility of 3-Aminothiophene-2-carbonitrile Hydrochloride: A Technical Guide
Executive Summary
3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile heterocyclic building block critical to modern drug discovery and advanced materials science. As a Senior Application Scientist, I frequently observe that researchers struggle with the handling and stability of electron-rich aminothiophenes. This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, detailing the mechanistic causality behind its synthesis, its stabilization as a hydrochloride salt, and its downstream applications.
Physicochemical Profiling & Structural Dynamics
The free base, 3-aminothiophene-2-carbonitrile (CAS: 56489-05-5), features an electron-rich thiophene ring conjugated with an electron-donating amino group and an electron-withdrawing cyano group. While this push-pull system is synthetically useful, it renders the free base highly susceptible to rapid air oxidation, leading to sample darkening and degradation[1].
To circumvent this, the compound is commercially supplied and utilized as a hydrochloride salt [2].
Causality of Salt Selection
Protonating the primary amine to form the hydrochloride salt serves a dual purpose:
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Electronic Stabilization: The −NH3+ group becomes strongly electron-withdrawing, reducing the overall electron density of the thiophene ring and effectively halting auto-oxidation.
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Solubility Enhancement: The ionic nature of the salt drastically improves aqueous solubility, a critical requirement for in vitro biological screening and homogeneous catalysis.
Quantitative Data Summaries
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source / Notes |
| Chemical Name | 3-Aminothiophene-2-carbonitrile hydrochloride | IUPAC Standard |
| CAS Number | 122805-71-4 | [2] |
| Molecular Formula | C5H5ClN2S | Salt formulation |
| Molecular Weight | 160.63 g/mol | [2] |
| Free Base CAS | 56489-05-5 | [1] |
| Free Base Melting Point | 49–50 °C | [1] |
| Predicted Boiling Point | 352.6 ± 27.0 °C | [1] |
Table 2: Comparative Dynamics (Free Base vs. Hydrochloride Salt)
| Parameter | Free Base | Hydrochloride Salt | Causality / Mechanism |
| Oxidative Stability | Low (degrades in air) | High (bench-stable) | Protonation withdraws ring electron density. |
| Aqueous Solubility | Poor (<1 mg/mL) | Excellent (>50 mg/mL) | Ionic dipole-water interactions. |
| Storage Requirements | Inert atmosphere (Ar/N2) | Ambient, desiccated | Elimination of radical oxidation pathways. |
Synthetic Methodology: The Gewald Reaction Pathway
The synthesis of 3-aminothiophene-2-carbonitrile relies on the Gewald multicomponent reaction [3]. This reaction is favored because it builds the fully functionalized thiophene ring in a single pot from readily available precursors.
Step-by-Step Protocol: Synthesis & Salt Formation
Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next step.
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Knoevenagel-Cope Condensation:
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Action: Combine equimolar amounts of the appropriate ketone/aldehyde equivalent and malononitrile in absolute ethanol. Add a catalytic amount of morpholine (a secondary amine).
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Causality: Morpholine is chosen over primary amines to prevent unwanted Schiff base formation, efficiently driving the condensation to yield an α,β -unsaturated nitrile intermediate[4].
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Thiolation:
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Action: Introduce elemental sulfur ( S8 ) to the reaction mixture and heat to 50 °C.
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Causality: The basic environment activates the sulfur, allowing it to attack the active methylene group of the intermediate.
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Ring Closure:
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Action: Reflux the mixture for 2–4 hours.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the malononitrile spot and the appearance of a highly UV-active spot ( Rf≈0.4 ) validates complete cyclization. If starting material persists, extend reflux by 1 hour.
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Precipitation & Salt Formation:
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Action: Pour the cooled mixture into ice water to precipitate the free base. Filter and dissolve the crude solid in anhydrous diethyl ether. Slowly bubble dry HCl gas through the solution until precipitation ceases.
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Causality: The anhydrous environment prevents hydrolysis of the cyano group, ensuring high-purity crystallization of 3-aminothiophene-2-carbonitrile hydrochloride.
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Workflow of the Gewald synthesis and hydrochloride salt formation.
Analytical Characterization & Quality Control
To guarantee trustworthiness in downstream applications, the synthesized or procured batch must be validated.
Self-Validating HPLC Protocol (System Suitability Testing)
Do not inject the sample blindly. A self-validating HPLC sequence ensures the instrument is performing correctly:
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Blank Injection (Mobile Phase): Run a 60:40 Water(0.1% TFA):Acetonitrile gradient. Validation: Ensures no column ghost peaks interfere with the target retention time.
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Reference Standard Injection: Inject a certified reference standard of 3-aminothiophene-2-carbonitrile. Validation: Establishes the exact retention time ( tR ) and expected theoretical plates ( N>2000 ).
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Sample Injection: Inject the synthesized HCl salt. The peak must match the tR of the standard, and the area normalization must show >98% purity. Note: The HCl salt will elute as the free base under reverse-phase conditions due to the buffering of the mobile phase.
Applications in Drug Development & Materials Science
The unique juxtaposition of an amino group and a nitrile group on a thiophene scaffold makes this compound a privileged structure for synthesizing complex architectures.
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Pharmaceuticals (Fused Heterocycles): It is a primary precursor for synthesizing thienopyrimidines and 1,4-diazepines, which are heavily investigated as anticancer agents and CNS therapeutics[5]. Furthermore, it is utilized in the structure-based optimization of IDO1 inhibitors for cancer immunotherapy.
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Materials Science (Photocatalysis): In recent advancements, 3-aminothiophene-2-carbonitrile has been used to dope polymeric carbon nitride ( g−C3N4 ). Co-polymerization narrows the band gap of the material, significantly enhancing its photocatalytic activity for solar water splitting and selective organic oxidations under visible light[6],[7].
Downstream synthetic applications in pharmaceuticals and materials science.
References
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Scientific Research Publishing (SCIRP). "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds". Source: SCIRP. URL:[Link]
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Royal Society of Chemistry (RSC). "Carbon-based nanomaterials: in the quest of alternative metal-free photocatalysts for solar water splitting". Source: RSC Advances. URL: [Link]
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ResearchGate. "Reaction mechanism for the synthetic route of compound 9 (Gewald Reaction)". Source: ResearchGate. URL: [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 3-aminothiophene-2-carbonitrile hydrochloride | 122805-71-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbon-based nanomaterials: in the quest of alternative metal-free photocatalysts for solar water splitting - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00569J [pubs.rsc.org]
